Ethyl 2-(4-ethynylpyrimidin-5-yl)acetate
Description
Ethyl 2-(4-ethynylpyrimidin-5-yl)acetate is a pyrimidine derivative featuring an ethynyl (-C≡CH) substituent at the 4-position of the pyrimidine ring and an ethyl acetate ester group at the 5-position. The ethynyl group confers unique electronic and steric properties, enabling applications in medicinal chemistry (e.g., as a building block for kinase inhibitors) and materials science (e.g., in click chemistry via Sonogashira coupling) . Its synthesis often involves palladium-catalyzed cross-coupling reactions, as demonstrated in analogous compounds .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl 2-(4-ethynylpyrimidin-5-yl)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-3-9-8(6-11-7-12-9)5-10(13)14-4-2/h1,6-7H,4-5H2,2H3 |
InChI Key |
ZZCSNSXCIVQUNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=CN=C1C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- Ethynyl vs. Chloro/Hydroxyl : The ethynyl group (-C≡CH) is electron-withdrawing, reducing electron density on the pyrimidine ring compared to electron-donating groups like hydroxyl (-OH) or chloro (-Cl) . This enhances electrophilicity, facilitating nucleophilic aromatic substitution in the ethynyl derivative .
- Steric Effects : Bulky substituents (e.g., butyl in ) hinder rotational freedom and alter binding affinity in biological targets, whereas smaller groups (e.g., methyl in ) improve solubility.
Physicochemical Properties
- Solubility : Hydroxyl-containing derivatives (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding, while ethynyl and chloro analogues are more lipophilic .
- Stability : Thiol-containing compounds (e.g., ) are prone to oxidation, requiring stabilization under inert conditions, whereas ethynyl derivatives are stable under standard storage .
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